Synthetic Utility: Direct Incorporation into a CCR5 Antagonist API vs. 1-Boc-4-Aminopiperidine
1-Boc-4-Allylaminopiperidine serves as a direct intermediate in the synthesis of N-Allyl-N-[1-[4-(1H-benzimidazol-1-yl)-3-phenylbutyl]piperidin-4-yl]carbamic acid 4-nitrobenzyl ester, a potent CCR5 antagonist developed by Merck & Co. [1]. In the published synthetic route, reductive amination of N-Boc-4-piperidone with allylamine yields 1-Boc-4-Allylaminopiperidine, which is subsequently acylated and deprotected to furnish the active pharmacophore [2]. In contrast, 1-Boc-4-aminopiperidine (CAS 87120-72-7) lacks the allyl group and cannot directly enter this sequence; it would require an additional allylation step using allyl chloride/NaH, adding at least one synthetic step and potentially lowering overall yield [3].
| Evidence Dimension | Synthetic Step Count to CCR5 Antagonist Intermediate (V) |
|---|---|
| Target Compound Data | 1 step (reductive amination of N-Boc-4-piperidone with allylamine) |
| Comparator Or Baseline | 1-Boc-4-aminopiperidine: 2 steps (condensation with 4-nitrobenzyl chloroformate followed by allylation with allyl chloride/NaH) |
| Quantified Difference | Reduction of 1 synthetic step |
| Conditions | Patent US 6140349 / EP 1052992 synthetic route for CCR5 modulators |
Why This Matters
For process chemists, a one-step reduction in a multi-step synthesis translates to lower cost of goods, reduced waste, and faster route scouting.
- [1] Drug Synthesis Database. N-Allyl-N-[1-[4-(1H-benzimidazol-1-yl)-3-phenylbutyl]piperidin-4-yl]carbamic acid 4-nitrobenzyl ester (CCR5 antagonist) synthetic route. Accessed April 2026. View Source
- [2] Finke, P. E., Mills, S. G., Caldwell, C. G., et al. (Merck & Co., Inc.). Cyclic amine modulators of chemokine receptor activity. US Patent 6,140,349, 2000. View Source
- [3] Drug Synthesis Database. tert-butyl 4-([[(4-nitrobenzyl)oxy]carbonyl]amino)-1-piperidinecarboxylate (Intermediate VIII) synthetic route. Accessed April 2026. View Source
